molecular formula C15H22N2O4 B12466052 N,N-dibutyl-2-hydroxy-5-nitrobenzamide

N,N-dibutyl-2-hydroxy-5-nitrobenzamide

Cat. No.: B12466052
M. Wt: 294.35 g/mol
InChI Key: AMTAYARIFLEGKN-UHFFFAOYSA-N
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Description

N,N-dibutyl-2-hydroxy-5-nitrobenzamide: is an organic compound with the molecular formula C15H22N2O4 It is a derivative of benzamide, featuring both hydroxyl and nitro functional groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibutyl-2-hydroxy-5-nitrobenzamide typically involves the condensation of 2-hydroxy-5-nitrobenzoic acid with dibutylamine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond . The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods: Industrial production of benzamide derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids and ultrasonic irradiation, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: N,N-dibutyl-2-hydroxy-5-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N,N-dibutyl-2-hydroxy-5-nitrobenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and inflammatory diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-dibutyl-2-hydroxy-5-nitrobenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • N,N-dibutyl-2-nitrobenzamide
  • N,N-dibutyl-2-chloro-5-nitrobenzamide
  • N,N-dibutyl-4-methyl-3-nitrobenzamide

Comparison: N,N-dibutyl-2-hydroxy-5-nitrobenzamide is unique due to the presence of both hydroxyl and nitro groups on the benzene ring, which imparts distinct chemical reactivity and biological activity. In contrast, similar compounds like N,N-dibutyl-2-nitrobenzamide lack the hydroxyl group, which may result in different chemical properties and biological activities .

Properties

Molecular Formula

C15H22N2O4

Molecular Weight

294.35 g/mol

IUPAC Name

N,N-dibutyl-2-hydroxy-5-nitrobenzamide

InChI

InChI=1S/C15H22N2O4/c1-3-5-9-16(10-6-4-2)15(19)13-11-12(17(20)21)7-8-14(13)18/h7-8,11,18H,3-6,9-10H2,1-2H3

InChI Key

AMTAYARIFLEGKN-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C(=O)C1=C(C=CC(=C1)[N+](=O)[O-])O

Origin of Product

United States

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